molecular formula C10H5FN2O B14222999 3-Quinolinecarbonitrile, 5-fluoro-4-hydroxy-

3-Quinolinecarbonitrile, 5-fluoro-4-hydroxy-

Katalognummer: B14222999
Molekulargewicht: 188.16 g/mol
InChI-Schlüssel: SMWBPYDCERYFJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Quinolinecarbonitrile, 5-fluoro-4-hydroxy- is a quinoline derivative characterized by a nitrile group at position 3, a fluorine atom at position 5, and a hydroxyl group at position 2. Quinoline derivatives are widely explored in medicinal chemistry due to their diverse biological activities, including kinase inhibition and anticancer properties.

Eigenschaften

IUPAC Name

5-fluoro-4-oxo-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FN2O/c11-7-2-1-3-8-9(7)10(14)6(4-12)5-13-8/h1-3,5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWBPYDCERYFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=O)C(=CN2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarbonitrile, 5-fluoro-4-hydroxy- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-fluoro-2-nitrobenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the quinoline ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like piperidine or ammonium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Quinolinecarbonitrile, 5-fluoro-4-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Quinolinecarbonitrile, 5-fluoro-4-hydroxy- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.

    Medicine: Explored for its potential antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 3-Quinolinecarbonitrile, 5-fluoro-4-hydroxy- involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The presence of the fluorine atom enhances its ability to penetrate cell membranes, increasing its efficacy. Additionally, the cyano and hydroxyl groups contribute to its binding affinity and specificity towards target molecules .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares 3-Quinolinecarbonitrile, 5-fluoro-4-hydroxy- with structurally related quinoline derivatives:

Compound Name Substituents (Positions) Key Functional Groups Therapeutic Indication Key Differences vs. Target Compound
3-Quinolinecarbonitrile, 5-fluoro-4-hydroxy- (Target) 5-Fluoro, 4-hydroxy, 3-cyano -OH, -F, -CN Potential kinase inhibition (inferred) Reference compound
Bosutinib (SKI-606) 4-[(2,4-Dichloro-5-methoxyphenyl)amino], 6-methoxy, 7-[3-(4-methylpiperazinyl)propoxy] -Cl, -OCH3, piperazinylpropoxy Antineoplastic (Src kinase inhibitor) Bulkier substituents (piperazinylpropoxy) reduce solubility; lacks -OH and -F
Balamapimod (MKI-833) 4-[[3-chloro-4-[(1-methylimidazol-2-yl)thio]phenyl]amino], 6-methoxy, 7-[4-pyrrolidinylpiperidinyl] -Cl, -S-Imidazole, pyrrolidinylpiperidine Oncology (kinase inhibitor) Thioether and heterocyclic groups enhance enzyme binding; lacks -F
7-Fluoro-3-Quinolinecarbonitrile 7-Fluoro, 3-cyano -F, -CN Not specified (procurement request) Fluorine at position 7 vs. 5; absence of -OH reduces polarity
2-Chloro-4-(3-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile 2-Chloro, 4-(3-fluorophenyl), 6-methyl, tetrahydroquinoline -Cl, -F-phenyl, saturated ring Intermediate/API Saturated ring reduces aromaticity; chloro and methyl groups alter lipophilicity

Physicochemical and Pharmacokinetic Properties

  • Solubility: The hydroxyl group in the target compound likely enhances aqueous solubility compared to analogs with bulky lipophilic groups (e.g., bosutinib’s piperazinylpropoxy ). However, it may be less soluble than non-hydroxylated derivatives like 7-fluoro-3-quinolinecarbonitrile .
  • Metabolic Stability: Fluorine at position 5 may improve metabolic stability compared to non-fluorinated analogs (e.g., balamapimod ).

Research Implications and Gaps

  • Therapeutic Potential: The hydroxyl and fluorine groups position the compound as a candidate for optimizing kinase inhibitors with improved solubility and target affinity.
  • Experimental Needs : Direct data on solubility, stability, and biological activity are required to validate hypotheses derived from structural analogs.

Notes

  • Patents and procurement trends suggest fluorinated quinolines are prioritized in drug discovery, but substituent positioning critically influences functionality .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.